molecular formula C12H15NO2 B13844073 1-Acetyl-2,3-dihydro-2-methyl-1H-indol-5-ol Methyl Ether

1-Acetyl-2,3-dihydro-2-methyl-1H-indol-5-ol Methyl Ether

Cat. No.: B13844073
M. Wt: 205.25 g/mol
InChI Key: CYAHKARXHBDLHK-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-5-methoxy-2-methyl-1H-indol-1-yl)-ethanone is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-5-methoxy-2-methyl-1H-indol-1-yl)-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and acetyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent like dichloromethane or chloroform is used.

    Catalysts: Lewis acids such as aluminum chloride or boron trifluoride may be used to facilitate the reaction.

    Procedure: The 5-methoxyindole is reacted with acetyl chloride in the presence of a Lewis acid catalyst to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-5-methoxy-2-methyl-1H-indol-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-5-methoxy-2-methyl-1H-indol-1-yl)-ethanone would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to Receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1H-indol-1-yl)-ethanone: Lacks the methoxy and methyl groups, which may affect its biological activity and chemical reactivity.

    1-(5-Methoxy-2-methyl-1H-indol-1-yl)-ethanone: Similar structure but without the dihydro component, potentially leading to different properties.

Uniqueness

1-(2,3-Dihydro-5-methoxy-2-methyl-1H-indol-1-yl)-ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methoxy and methyl groups, along with the dihydroindole structure, may confer distinct properties compared to other indole derivatives.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(5-methoxy-2-methyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C12H15NO2/c1-8-6-10-7-11(15-3)4-5-12(10)13(8)9(2)14/h4-5,7-8H,6H2,1-3H3

InChI Key

CYAHKARXHBDLHK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)OC

Origin of Product

United States

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